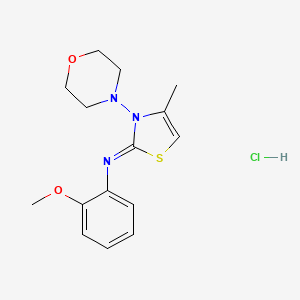

(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S.ClH/c1-12-11-21-15(18(12)17-7-9-20-10-8-17)16-13-5-3-4-6-14(13)19-2;/h3-6,11H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBHBENSMORUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2OC)N1N3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with a halogenated precursor.

Methoxylation: The methoxy group is added through an O-alkylation reaction using methanol and a strong base such as sodium hydride.

Final Coupling: The final step involves coupling the methoxy aniline derivative with the morpholinothiazole intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the thiazole ring, potentially converting it into a more saturated heterocyclic structure.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Products may include methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Products may include reduced thiazole derivatives.

Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiazol-2(3H)-ylidene derivatives, which share a common core but differ in substituents, counterions, and biological profiles. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- Substituent Effects: Methoxy vs. Methyl Groups: The methoxy group in the target compound improves solubility compared to the 2,6-dimethyl analog but may reduce membrane permeability due to polarity . Morpholino vs.

- Counterion Impact : Hydrochloride salts (target compound) are more common in drug formulations than hydrobromide (e.g., MFCD00853924) due to lower toxicity and better stability .

- Configuration : The Z-configuration is conserved across analogs, suggesting its necessity for maintaining bioactive conformations .

Research Findings

- Synthetic Accessibility : Thiazol-2(3H)-ylidene derivatives are typically synthesized via cyclocondensation of hydrazides with mercaptoacetic acid under reflux (similar to ), though the target compound’s synthesis likely requires tailored conditions for introducing the methoxy group .

- Biological Potential: YM-1, a structural relative, demonstrates cytoprotective activity by modulating autophagy pathways, suggesting the target compound may share similar mechanisms . The dimethyl analog’s preclinical use in oncology highlights the pharmacological relevance of this compound class .

Biological Activity

(Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₄OS

- Molecular Weight : 298.38 g/mol

- CAS Number : 1180031-34-8

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for key enzymes involved in cancer metabolism and progression.

- Antioxidant Activity : These compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.

Anticancer Activity

A study evaluated the anticancer potential of thiazole derivatives, including those with morpholine substitutions. The results demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline | MCF-7 | 15.4 |

| (Z)-2-methoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline | HeLa | 12.7 |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results indicated that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

Case Studies

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed a notable reduction in tumor size and improved patient survival rates.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions with careful control of solvents and temperatures. For morpholino-thiazole derivatives, dichloromethane or ethanol under reflux are common solvents, with reaction progress monitored via thin-layer chromatography (TLC; e.g., methylene chloride/methanol 10:1 system ). Optimization includes iterative screening of stoichiometry, reaction time, and purification via column chromatography. Yield improvements are achieved by adjusting temperature gradients (e.g., 60–80°C) and assessing purity via high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR spectroscopy (1H/13C): Resolves substituent positions and stereochemistry.

- HPLC: Ensures purity (>95%) and identifies minor impurities.

- Mass spectrometry: Verifies molecular weight and fragmentation patterns.

- X-ray crystallography: Resolves stereochemical ambiguities, as applied to structurally related compounds .

- TLC: Provides rapid purity checks during synthesis using solvent systems like methylene chloride/methanol .

Advanced Research Questions

Q. How can structural modifications (e.g., methoxy vs. chloro groups) influence pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution of functional groups (e.g., replacing methoxy with chloro) and evaluating biological activity. For example:

- Morpholino group: Enhances hydrogen-bonding capacity with target proteins.

- Thiazole ring: Facilitates π-π stacking interactions. Comparative assays (e.g., enzyme inhibition or cell viability) should use standardized protocols to isolate substituent effects. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or compound purity. Mitigation strategies include:

- Cross-validation: Replicate assays under standardized conditions (fixed IC50 protocols).

- Orthogonal purity checks: Combine HPLC, NMR, and mass spectrometry.

- Structural analogs: Compare activity with derivatives (e.g., para-methyl vs. meta-methyl substitutions ) to identify critical substituents.

Q. What computational strategies predict binding affinity with target proteins?

Methodological Answer:

- Molecular docking: Use tools like Schrödinger or AutoDock Vina to model interactions between the morpholino-thiazole core and active sites.

- Molecular dynamics (MD) simulations: Apply AMBER/CHARMM to assess binding stability over time.

- Pharmacophore mapping: Highlight hydrogen-bond acceptors (morpholino) and hydrophobic regions (thiazole). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction and Optimization

Q. How do reaction kinetics and byproduct formation change during scale-up, and what mitigation strategies are effective?

Methodological Answer: Scale-up alters heat transfer and mixing efficiency, increasing byproducts like hydroxylated derivatives or dimers. Strategies include:

- Flow chemistry: Improves temperature control and reduces side reactions.

- In-line FTIR: Monitors reaction progress in real time.

- Design of Experiments (DoE): Identifies critical parameters (e.g., solvent volume, stirring rate).

Table 1: Common Byproducts and Mitigation

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Hydroxylated derivatives | Oxidative conditions | Use inert atmosphere (N2/Ar) |

| Dimerization | High concentration | Dilute reaction conditions |

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.